Kinase‑Panel Selectivity: Gini Coefficient Comparison of CX‑4945 vs. CX‑5011 and CX‑5279
When profiled against panels of 102–235 kinases, CX‑4945 yields a Gini coefficient of 0.615, while the pyrimidine‑containing analogs CX‑5011 and CX‑5279 achieve Gini coefficients of 0.735 and 0.755, respectively [1]. In a separate orthogonal panel of 238 kinases, CX‑4945 inhibited only 7 kinases by >90% at a concentration 500‑fold above its CK2 IC₅₀ (0.5 μM) . Thus, although CX‑5011 and CX‑5279 are quantitatively more selective, CX‑4945 still belongs to the most selective CK2 inhibitor class ever described, with a selectivity window that is sufficient to avoid confounding off‑target activity in most cellular assays.
| Evidence Dimension | Kinase‑panel selectivity (Gini coefficient) |
|---|---|
| Target Compound Data | CX‑4945 Gini = 0.615 (102‑kinase panel); inhibits 7/238 kinases >90% at 0.5 μM |
| Comparator Or Baseline | CX‑5011 Gini = 0.735; CX‑5279 Gini = 0.755 (same panels) |
| Quantified Difference | CX‑5011 Gini 0.120 higher (more selective); CX‑5279 Gini 0.140 higher |
| Conditions | ATP‑competitive binding assays; panels of 102 and/or 235 kinases (Biochemistry 2011) |
Why This Matters
Procurement choices based solely on maximal selectivity would favor CX‑5011 or CX‑5279, but CX‑4945 uniquely couples high selectivity with clinical‑stage validation, making it the preferred reference inhibitor for translational studies.
- [1] Battistutta R, Cozza G, Pierre F et al. Biochemistry. 2011;50(39):8478-8488. View Source
